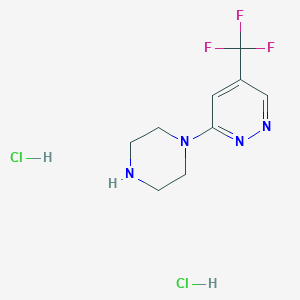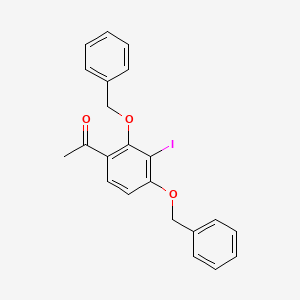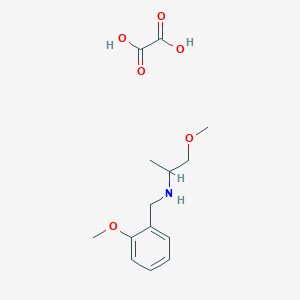
tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a compound known for its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .
化学反应分析
Types of Reactions
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) salts for catalysis, bases like sodium ascorbate, and solvents such as water or organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted triazole derivatives .
科学研究应用
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate has numerous applications in scientific research, including:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical sensors.
作用机制
The mechanism of action of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process is highly efficient and selective, making it valuable for various applications .
相似化合物的比较
Similar Compounds
Similar compounds include:
BTTAA: Another water-soluble ligand for CuAAC with similar properties.
TBTA: A water-insoluble ligand used in CuAAC, known for its slower reaction rates and higher cytotoxicity.
Uniqueness
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate stands out due to its water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity. These properties make it a preferred choice for bioconjugation and other applications requiring high efficiency and low toxicity .
属性
IUPAC Name |
tert-butyl N-(1-methyltriazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-6-5-12(4)11-10-6/h5H,1-4H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOWIMTSNSWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
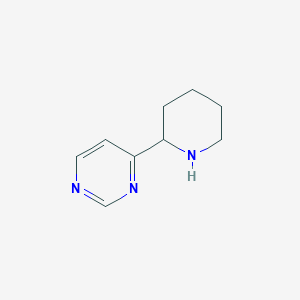
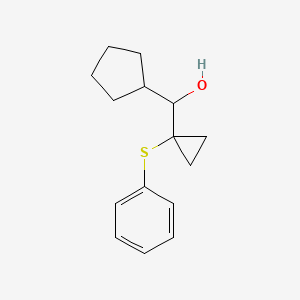
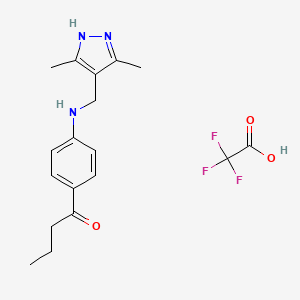
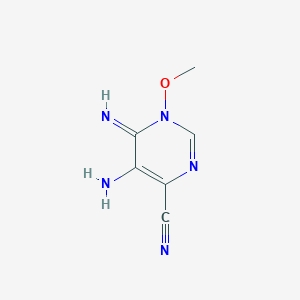
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
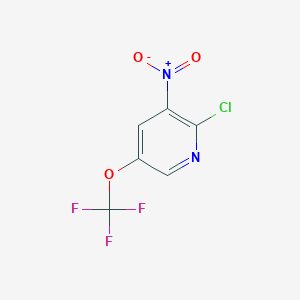
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
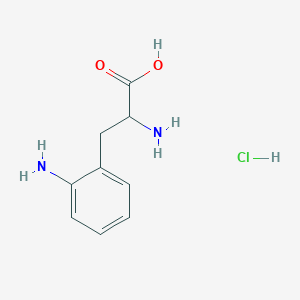
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
